N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide
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Overview
Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of a tetrahydroquinoline ring and a furan ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit theNLRP3 inflammasome , a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators .
Mode of Action
Compounds with similar structures have been found to inhibit the nlrp3 inflammasome . The NLRP3 inflammasome is activated by a two-step signal: the priming step (signal 1) and the activating step (signal 2). The priming step is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β .
Biochemical Pathways
The NLRP3 inflammasome is associated with the pathogenesis of many common neurodegenerative diseases . Once activated, it can stimulate surrounding cells to produce proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6, which contribute to neuronal cell death and injuries .
Result of Action
Similar compounds have been found to exhibit weak effects on the generation of no and tnf-a .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction can be facilitated using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and tetrahydroquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-substituted tetrahydroquinolines and furan derivatives. Examples include:
- N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide
- N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide
Uniqueness
What sets N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide apart is its specific combination of functional groups, which may confer unique bioactive properties and reactivity patterns compared to its analogs .
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-11-24(21,22)19-9-3-5-13-12-14(7-8-15(13)19)18-17(20)16-6-4-10-23-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAGIJBELLJFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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